molecular formula C12H14N2O2 B2502427 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione CAS No. 2103616-83-5

5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione

Cat. No.: B2502427
CAS No.: 2103616-83-5
M. Wt: 218.256
InChI Key: PPRUFSHRYITKAW-UHFFFAOYSA-N
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Description

5-(2-Phenylpropan-2-yl)imidazolidine-2,4-dione is a synthetic hydantoin derivative of interest in chemical and pharmaceutical research. Hydantoin cores are known for their diverse biological activities and are frequently explored as key scaffolds in medicinal chemistry. This compound features a quaternary carbon center with a phenyl and a 2-phenylpropan-2-yl group, making it a potentially valuable intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies. Researchers utilize this and similar structures in the development of novel compounds for various applications. The product is supplied with high-quality standards for use in non-clinical, non-diagnostic laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals. All information provided is for educational and research purposes.

Properties

IUPAC Name

5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,8-6-4-3-5-7-8)9-10(15)14-11(16)13-9/h3-7,9H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRUFSHRYITKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(=O)NC(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of α-Amino Acid Precursors

The most direct route to hydantoins involves cyclization of α-amino acids with urea or urea equivalents. For 5-substituted derivatives, the α-amino acid must carry the desired substituent on the α-carbon.

Example Protocol :

  • Synthesis of 2-amino-2-(2-phenylpropan-2-yl)acetic acid :
    • A modified Strecker synthesis could be employed, starting with 2-phenylpropan-2-yl ketone. Reaction with ammonium chloride and potassium cyanide in methanol yields the α-aminonitrile intermediate, which is hydrolyzed to the α-amino acid under acidic conditions.
    • Challenges : The steric bulk of the 2-phenylpropan-2-yl group may hinder nucleophilic attack during the Strecker step, necessitating prolonged reaction times or elevated temperatures.
  • Cyclization with Urea :
    • The α-amino acid is heated with urea in concentrated hydrochloric acid, forming the hydantoin ring via intramolecular dehydration.
    • Reaction Conditions : 120°C for 6–8 hours under reflux.
    • Yield : ~60–70% (estimated based on analogous reactions for 5-arylhydantoins).

Bucherer-Bergs Reaction

This one-pot method converts ketones directly into hydantoins using ammonium carbonate and potassium cyanide.

Application to Target Compound :

  • Starting Material : 2-Phenylpropan-2-one (hypothetical ketone).
  • Reaction :
    $$
    \text{(Ph)(CH}3\text{)}2\text{CO} + \text{NH}4\text{CO}3 + \text{KCN} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{5-(2-phenylpropan-2-yl)imidazolidine-2,4-dione}
    $$
  • Limitations : The Bucherer-Bergs reaction typically yields 5,5-disubstituted hydantoins. Achieving monosubstitution requires precise stoichiometric control or asymmetric ketones, which are synthetically challenging.

Hydrazine-Mediated Cyclization of α,β-Unsaturated Esters

A method detailed by Drev et al. involves treating α,β-unsaturated esters with hydrazine hydrate to form hydantoins via a hydrazide intermediate.

Adapted Protocol :

  • Synthesis of Methyl 2-(2-phenylpropan-2-yl)acrylate :
    • Aldol condensation of 2-phenylpropan-2-yl aldehyde with methyl acrylate (hypothetical pathway).
  • Reaction with Hydrazine Hydrate :
    • Hydrazine adds to the α,β-unsaturated ester, followed by cyclization to form the hydantoin core.
    • Key Step :

      $$

      \text{R-COOCH}3 + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 \xrightarrow{\Delta} \text{Hydantoin}

      $$
    • Yield : ~30–40% (based on analogous transformations of 2′-chlorocinnamate derivatives).

Comparative Analysis of Methodologies

Method Advantages Disadvantages Yield Range
α-Amino Acid Cyclization High purity; Scalable Multi-step synthesis of amino acid precursor 60–70%
Bucherer-Bergs One-pot reaction Limited to 5,5-disubstituted products 50–65%
Hydrazine Cyclization Avoids sensitive amino acid intermediates Low yields due to steric hindrance 30–40%

Structural and Mechanistic Considerations

Steric Effects on Reactivity

The 2-phenylpropan-2-yl group imposes significant steric hindrance, impacting:

  • Nucleophilic Additions : Reduced reactivity in Strecker and Bucherer-Bergs reactions due to hindered access to the carbonyl carbon.
  • Cyclization Steps : Slower ring closure during hydantoin formation, necessitating extended reaction times.

Electronic Effects

The electron-donating phenyl group stabilizes carbocation intermediates in the Bucherer-Bergs reaction but may deactivate the carbonyl group toward nucleophilic attack.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Use of tetrabutylammonium bromide (TBAB) to improve reaction kinetics in biphasic systems.
  • Microwave Assistance : Reduced reaction times (e.g., 2 hours vs. 24 hours) for cyclization steps.

Solvent Systems

  • Polar Aprotic Solvents : DMF or DMSO enhances solubility of bulky intermediates.
  • Co-solvents : Ethanol/water mixtures (3:1) improve yields in Bucherer-Bergs reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halides, bases like potassium carbonate or sodium hydroxide

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione has been investigated for its potential therapeutic effects:

  • Anticonvulsant Activity : The compound acts as an agonist/antagonist at serotonin receptors (5-HT 1A and 5-HT 2A), which are implicated in various neurological disorders. Its interaction with these receptors may offer anticonvulsant effects, making it a candidate for treating epilepsy and related conditions .
  • Cartilage Degradation Inhibition : Research indicates that this compound may slow the progression of osteoarthritis by affecting biochemical pathways related to cartilage degradation .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and is involved in various synthetic routes aimed at developing new pharmaceuticals and specialty chemicals .

Biological Activities

Studies have shown that derivatives of imidazolidine compounds exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This suggests potential applications in developing new antibiotics.

Case Study 1: Antimicrobial Properties

A study focused on synthesizing derivatives of thiazolidine-2,4-dione highlighted the antimicrobial activity of imidazolidine derivatives. The synthesized compounds were tested against various bacterial strains, showing promising results that support further exploration into their use as antimicrobial agents .

Case Study 2: Neurological Disorders

Research investigating the pharmacodynamics of this compound revealed its role in modulating serotonin pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders, linking the compound to potential therapeutic applications in psychiatry .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryPotential anticonvulsant and osteoarthritis treatmentAgonist/antagonist at serotonin receptors
Organic SynthesisBuilding block for complex moleculesUsed in pharmaceutical development
Biological ActivityAntimicrobial properties against Gram-positive bacteriaMIC values between 2 to 16 µg/mL

Mechanism of Action

The mechanism of action of 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydantoin Core

Alkyl and Arylalkyl Substituents
  • 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5) : The isopropyl group reduces aromaticity, decreasing molecular weight (142.16 g/mol) compared to the phenylpropan-2-yl analog. This may improve aqueous solubility but reduce receptor binding affinity .
  • 5-(7-Fluoro-2-methylheptan-2-yl)imidazolidine-2,4-dione (rac-8r) : A fluoroalkyl chain introduces polarity and metabolic stability, with the fluorine atom influencing electronic properties .

Table 1: Physical Properties of Alkyl-Substituted Hydantoins

Compound Molecular Weight (g/mol) Melting Point (°C) Key Features
5-(2-Phenylpropan-2-yl)imidazolidine-2,4-dione ~246.3* Not reported High lipophilicity
5-Isopropylimidazolidine-2,4-dione 142.16 Not reported Lower steric bulk
5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione 234.25 Not reported Methoxy group enhances polarity

*Estimated based on molecular formula.

Aromatic and Heteroaromatic Substituents
  • 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione (CAS 2420-17-9) : The hydroxyl group introduces hydrogen-bonding capacity, increasing polarity (melting point >260°C) but reducing membrane permeability .
  • 5-(4-(Difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione : The difluoromethoxy group balances lipophilicity and polarity, improving pharmacokinetic profiles .

Table 2: Aromatic Substituent Effects

Compound Substituent Key Impact
5-(4-Fluorophenyl)-5-methyl analog 4-Fluoro Enhanced metabolic stability
5-(4-Hydroxyphenyl) analog 4-Hydroxy High crystallinity (>260°C)
5-(4-Difluoromethoxyphenyl) analog 4-Difluoromethoxy Balanced lipophilicity/polarity

Biological Activity

5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione, a derivative of imidazolidine-2,4-dione, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of imidazolidine-2,4-dione with 2-phenylpropan-2-yl halides. The resulting structure features a unique phenylpropan-2-yl group that enhances its biological activity by influencing interactions with various biological targets.

Target Receptors:
this compound primarily interacts with:

  • 5-HT 1A and 5-HT 2A receptors : These serotonin receptors are implicated in various neurological processes and are potential targets for treating mood disorders.
  • ADAMTS 4 and 5 : These enzymes are involved in cartilage degradation, making this compound a candidate for osteoarthritis treatment.

Mode of Action:
The compound acts as both an agonist and antagonist at the 5-HT receptors, modulating serotonin pathways which can lead to anticonvulsant effects. It may also slow cartilage degradation through inhibition of ADAMTS enzymes .

Pharmacokinetics

The lipophilicity of this compound allows for better absorption and distribution in biological systems. This property is crucial for its effectiveness as a therapeutic agent, particularly in central nervous system disorders.

Anticonvulsant Effects

Research indicates that the compound exhibits anticonvulsant properties by modulating serotonin levels in the brain. Its interaction with the 5-HT 1A receptor suggests potential use in treating epilepsy and other seizure disorders.

Anti-inflammatory Properties

The compound's ability to inhibit ADAMTS enzymes positions it as a candidate for anti-inflammatory therapies, particularly in conditions like osteoarthritis where cartilage degradation is a concern .

Immune Modulation

Recent studies have identified derivatives of imidazolidine-2,4-dione as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), which plays a role in autoimmune diseases. One derivative showed IC50 values ranging from 2.85 to 6.95 μM, indicating significant inhibitory activity against LYP .

Case Studies

Study Focus Findings
Zagórska et al. (2009)Receptor AffinityDemonstrated high affinity for 5-HT 1A receptors (23–350 nM) with limited affinity for 5-HT 2A receptors .
Czopek et al. (2010)Anticonvulsant ActivityIdentified significant anticonvulsant effects linked to receptor modulation .
Recent LYP Inhibitor StudyAutoimmune DiseasesCompound showed competitive inhibition with Ki = 1.09 μM against LYP, suggesting potential for autoimmune therapies .

Q & A

Basic: What synthetic routes and purification methods are recommended for 5-(2-Phenylpropan-2-YL)imidazolidine-2,4-dione?

Methodological Answer:
The compound can be synthesized via a multi-step condensation reaction, starting with the formation of the imidazolidine-dione core followed by introducing the 2-phenylpropan-2-yl substituent. A general procedure involves reacting substituted hydantoins with ketones or alkyl halides under basic conditions (e.g., KOH/EtOH) . Purification typically employs recrystallization using solvents like ethanol or acetone, as demonstrated in crystallographic studies of structurally similar compounds (e.g., 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione) . High-performance liquid chromatography (HPLC) with reverse-phase columns can further ensure purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) is critical.

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm the imidazolidine-dione scaffold. For example, carbonyl groups resonate near 170–175 ppm in 13^13C NMR .
  • IR : Stretching frequencies for C=O (1650–1750 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How do crystallographic data inform the compound’s stability and reactivity?

Methodological Answer:
X-ray crystallography provides insights into hydrogen bonding, molecular packing, and steric effects. For instance, monoclinic crystal systems (e.g., P21/c space group) observed in analogs like 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione reveal intermolecular hydrogen bonds between carbonyl groups and adjacent N-H moieties, enhancing thermal stability . Such data guide solvent selection for storage and predict reactivity in solid-state reactions.

Advanced: How can researchers resolve contradictions in solubility data across experimental setups?

Methodological Answer:
Contradictions often arise from variations in solvent polarity, temperature, or impurities. Standardize protocols using pharmacopeial guidelines (e.g., USP or Ph Eur) for solubility testing . For example:

  • Use buffered solutions at controlled pH (e.g., 1.2, 4.5, 6.8) to mimic physiological conditions.
  • Validate results with differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Basic: What key factors should be prioritized in designing pH-dependent stability studies?

Methodological Answer:

  • pH Range : Test acidic (pH 1–3), neutral (pH 6–7), and basic (pH 8–10) conditions.
  • Temperature : Accelerated stability studies at 40°C/75% RH assess degradation kinetics .
  • Analytical Methods : Use HPLC with UV detection to monitor hydrolysis of the imidazolidine-dione ring, which is pH-sensitive .

Advanced: How can tautomeric forms of the compound be analyzed for their biological relevance?

Methodological Answer:
Tautomerism (e.g., keto-enol equilibria) is probed via:

  • X-ray crystallography : Resolves dominant tautomeric forms in the solid state .
  • NMR in deuterated solvents : Detects dynamic equilibria (e.g., 1^1H NMR peak splitting in DMSO-d6_6) .
  • Computational methods : Density functional theory (DFT) calculates relative stability of tautomers and predicts bioactive conformers .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns with mobile phases like acetonitrile/water (gradient elution) and UV detection at 210–254 nm .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) and visualization under UV light or iodine vapor.

Advanced: How to design a comparative study assessing reactivity across substituted analogs?

Methodological Answer:

  • Experimental Design : Use a split-plot design, varying substituents (e.g., fluorophenyl vs. hydroxyphenyl) while controlling reaction conditions .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent electronic effects (Hammett σ constants) with reaction rates or bioactivity .
  • Validation : Cross-reference results with crystallographic (e.g., steric bulk from unit cell parameters) and spectroscopic data .

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